Cas no 5393-22-6 ((3,4-dihydroxyphenyl) Thiocyanate)
5393-22-6 structure
Product Name:(3,4-dihydroxyphenyl) Thiocyanate
Numero CAS:5393-22-6
MF:C7H5NO2S
MW:167.185100317001
CID:1588611
PubChem ID:94836
Update Time:2025-04-21
(3,4-dihydroxyphenyl) Thiocyanate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3,4-dihydroxyphenyl) Thiocyanate
- 4-thiocyanato-pyrocatechol
- CTK4J9006
- BRN 2444947
- 4-Thiocyanatopyrocatechol
- Thiocyansaeure-(3.4-dihydroxy-phenylester)
- 3.4-Dihydroxy-1-thiocyanato-benzol
- Thiocyanic acid, 3,4-dihydroxyphenyl ester
- thiocyanic acid,3,4-dihydroxyphenyl ester
- AC1L3T0C
- 4-Thiocyanato-brenzcatechin
- 3,4-Dihydroxyphenyl thiocyanate
- 3,4-Dihydroxy-1-thiocyanato-benzol
- AC1Q4SOW
- NSC4669
- 3.4-Dihydroxy-phenylthiocyanat
- 4-thiocyanato-pyrocatechol; CTK4J9006; BRN 2444947; 4-Thiocyanatopyrocatechol; Thiocyansaeure-(3.4-dihydroxy-phenylester); 3.4-Dihydroxy-1-thiocyanato-benzol; Thiocyanic acid, 3,4-dihydroxyphenyl ester; thiocyanic acid,3,4-dihydroxyphenyl ester; AC1L3T0C; 4-Thiocyanato-brenzcatechin; 3,4-Dihydroxyphenyl thiocyanate; 3,4-Dihydroxy-1-thiocyanato-benzol; AC1Q4SOW; NSC4669; 3.4-Dihydroxy-phenylthiocyanat;
- CU6YCM5UT0
- DS-001384
- DTXSID60202220
- UNII-CU6YCM5UT0
- 4-thiocyanatobenzene-1,2-diol
- NSC 4669
- 3-06-00-06296 (Beilstein Handbook Reference)
- NSC-4669
- 5393-22-6
-
- Inchi: 1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H
- Chiave InChI: VRLFTHKJVNALNA-UHFFFAOYSA-N
- Sorrisi: S(C#N)C1C=CC(=C(C=1)O)O
Proprietà calcolate
- Massa esatta: 167.00415
- Massa monoisotopica: 167.004099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 177
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 89.6
Proprietà sperimentali
- Densità: 1.53
- Punto di ebollizione: 363.3°C at 760 mmHg
- Punto di infiammabilità: 173.5°C
- Indice di rifrazione: 1.708
- PSA: 64.25
- LogP: 1.67098
(3,4-dihydroxyphenyl) Thiocyanate Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
5393-22-6 ((3,4-dihydroxyphenyl) Thiocyanate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso